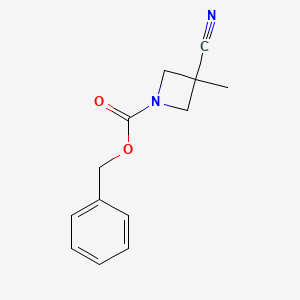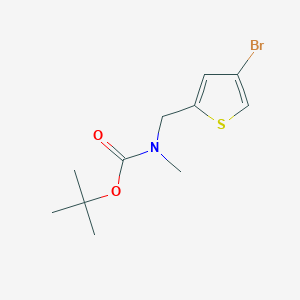![molecular formula C12H20ClNO B15304429 2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride](/img/structure/B15304429.png)
2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride is a chemical compound with the molecular formula C12H20ClNO. It is a hydrochloride salt form of an amine, which features a phenyl ring substituted with a propan-2-yloxy group and a propan-2-amine group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxyacetophenone and isopropyl bromide.
Etherification: The 4-hydroxyacetophenone undergoes etherification with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-(propan-2-yloxy)acetophenone.
Reduction: The ketone group in 4-(propan-2-yloxy)acetophenone is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to an amine through a reductive amination process using ammonia or an amine source and a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors for the etherification and reduction steps, as well as advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.
Reduction: The phenyl ring can be hydrogenated under high pressure to form a cyclohexyl derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride involves its interaction with biological targets through its amine group. This can include binding to receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Iodophenyl)propan-2-amine hydrochloride: Similar structure but with an iodine substituent instead of a propan-2-yloxy group.
2-(4-Methoxyphenyl)propan-2-amine: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
2-[3,5-Dimethoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride: Similar structure but with additional methoxy groups on the phenyl ring.
Uniqueness
2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, from synthetic chemistry to biological research .
Propriétés
Formule moléculaire |
C12H20ClNO |
|---|---|
Poids moléculaire |
229.74 g/mol |
Nom IUPAC |
2-(4-propan-2-yloxyphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-9(2)14-11-7-5-10(6-8-11)12(3,4)13;/h5-9H,13H2,1-4H3;1H |
Clé InChI |
GLNCIGCEUXEWCI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)C(C)(C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-Bromo-5-(trifluoromethoxy)phenoxy]acetic acid](/img/structure/B15304360.png)




![rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate](/img/structure/B15304385.png)
![tert-butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate](/img/structure/B15304396.png)




